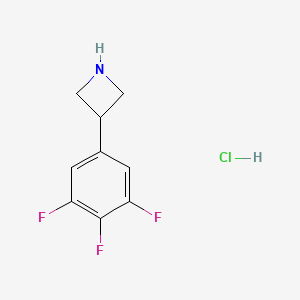

3-(3,4,5-Trifluorophenyl)azetidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H9ClF3N |

|---|---|

Molecular Weight |

223.62 g/mol |

IUPAC Name |

3-(3,4,5-trifluorophenyl)azetidine;hydrochloride |

InChI |

InChI=1S/C9H8F3N.ClH/c10-7-1-5(6-3-13-4-6)2-8(11)9(7)12;/h1-2,6,13H,3-4H2;1H |

InChI Key |

GZBPPWHVPXYHSO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC(=C(C(=C2)F)F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Chloroethylamine Hydrochloride as a Precursor

A foundational approach involves using 2-chloroethylamine hydrochloride as the starting material. In a method adapted from sitagliptin intermediate synthesis, this compound undergoes nucleophilic displacement with trifluoroacetate esters (e.g., ethyl trifluoroacetate) in the presence of sodium carbonate, forming a secondary amine intermediate. Subsequent reaction with glycine ethyl ester hydrochloride at elevated temperatures (90–95°C) facilitates cyclization to yield the azetidine ring. Critical parameters include:

-

Solvent System : Toluene-methanol mixtures enhance solubility while enabling azeotropic removal of byproducts.

-

Temperature Control : Staged heating (30–95°C) ensures controlled ring formation without decomposition.

-

Yield Optimization : Isolation via filtration and toluene washing achieves ~83% purity in initial steps.

Deprotection and Acidic Workup

Post-cyclization, the tert-butyl protecting group is cleaved using fluorinated carboxylic acid anhydrides like trifluoroacetic anhydride (TFAA). This two-step process involves:

-

Trifluoroacetamide Formation : Reaction with TFAA at 0–25°C, requiring 1–2 equivalents of anhydride.

-

Basic Hydrolysis : Treatment with aqueous NaOH liberates the free amine, which is precipitated as the hydrochloride salt via HCl gas saturation.

Key Advantages :

Hydrogenation and Catalytic Debenzylation

Palladium-Catalyzed Hydrogenolysis

For intermediates containing benzyl groups, hydrogenation at 40–60 psi over palladium hydroxide/carbon catalysts (20% loading) effectively removes protecting groups. For example, debenzylation of 1-benzylazetidine derivatives at 60°C under hydrogen achieves full conversion within 72 hours.

Optimization Insights :

Salt Formation and Isolation

Post-hydrogenation, the free base is converted to the hydrochloride salt by bubbling HCl gas through ethanolic suspensions at 0°C, followed by reflux (12 hours). This method yields crystalline solids with purities >89% after methyl tert-butyl ether washes.

Staudinger Reaction for β-Lactam Intermediate Formation

Imine Condensation and β-Lactam Synthesis

Adapting methodologies from antiproliferative compound research, Schiff bases derived from 3,4,5-trifluorobenzaldehyde are reacted with 3,3-dimethylacryloyl chloride under Staudinger conditions (triethylamine base, 0–5°C). This forms β-lactam intermediates, which are subsequently reduced to azetidines.

| Step | Conditions | Yield (%) |

|---|---|---|

| Imine formation | H₂SO₄ catalysis, RT | 70–85 |

| β-Lactam synthesis | Triethylamine, 0–5°C | 65–78 |

| Azetidine reduction | NaBH₄, MeOH | 60–70 |

Challenges :

-

Racemic mixture formation necessitates chiral resolution for enantiopure products.

-

Column chromatography (SiO₂, ethyl acetate/hexanes) is required for β-lactam purification.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Byproduct Management

-

TFAA-mediated deprotection generates trifluoroacetic acid, necessitating neutralization with carbonate bases.

-

β-Lactam routes produce stoichiometric triethylamine hydrochloride, removed via aqueous extraction.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the azetidine ring or the phenyl ring.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenylazetidines .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

- Therapeutic Potential: Research indicates that 3-(3,4,5-trifluorophenyl)azetidine hydrochloride exhibits significant biological activity. Its interactions with enzymes and receptors are of particular interest for developing therapeutic agents targeting specific diseases .

- Cancer Research: Studies have shown that similar compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of azetidine compounds have demonstrated cytotoxicity against MCF-7 breast cancer cells and HT-29 colon cancer cells .

2. Biological Activity:

- Binding Affinity: The trifluorophenyl group enhances the compound's binding affinity to biological targets, which may lead to improved selectivity in therapeutic applications .

- Mechanism of Action: Investigations into the mechanism of action reveal that the compound may disrupt cellular processes by interacting with specific molecular pathways involved in disease progression .

3. Synthesis and Industrial Applications:

- Synthesis Methods: The synthesis of this compound typically involves the reaction of appropriate azetidine precursors under controlled conditions. Techniques such as crystallization and chromatography are employed to optimize yield and purity.

- Industrial Use: In industrial settings, this compound may serve as a building block for synthesizing more complex molecules or as an intermediate in pharmaceutical formulations .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(3,4,5-trifluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-(3,4,5-Trifluorophenyl)azetidine hydrochloride, focusing on substituent variations, physical properties, and similarity scores:

Key Observations

Substituent Position and Electronic Effects

- Positional Isomerism : The substitution position on the azetidine ring (e.g., 2- vs. 3-position) significantly impacts molecular conformation and reactivity. For instance, 2-(3,4,5-Trifluorophenyl)azetidine hydrochloride (similarity score 0.81) exhibits distinct NMR coupling constants compared to the 3-substituted target compound due to altered ring strain .

- Trifluorophenyl vs.

Physical Properties

- Melting Points : Compounds with bulkier substituents, such as ANT-265 (207.2–208.5°C), exhibit higher melting points than simpler analogs like ANT-249 (141.8–144.1°C), reflecting stronger intermolecular forces .

- Salt Forms : Neutral analogs (e.g., 3-(4-(Trifluoromethyl)phenyl)azetidine) lack the hydrochloride salt, which may influence solubility and crystallinity in formulation .

Biological Activity

3-(3,4,5-Trifluorophenyl)azetidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique molecular structure and potential biological activities. The trifluorophenyl moiety enhances the compound's binding affinity to various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with enzymes and receptors, cytotoxicity against cancer cells, and potential therapeutic uses.

- Molecular Formula : C9H8ClF3N

- Molecular Weight : 223.63 g/mol

- Structure : The compound features an azetidine ring substituted with a trifluorophenyl group.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing effective interactions with biological membranes. This compound may act as an inhibitor or modulator of various molecular pathways involved in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

-

Anticancer Activity :

- Studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against HT-29 colon cancer cells with an IC50 value of 9 nM and MCF-7 breast cancer cells with an IC50 value of 17 nM .

- Comparative studies highlight its effectiveness relative to other compounds in the same class, suggesting that the trifluorination pattern contributes to its enhanced potency.

-

Interaction with Biological Targets :

- The compound's binding affinity to specific enzymes and receptors has been a focal point in ongoing research. The trifluorophenyl group is believed to improve selectivity and potency by stabilizing interactions with target proteins.

- Mechanistic studies are essential to elucidate how these interactions translate into therapeutic effects.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Anticancer Properties :

A study conducted on various azetidine derivatives indicated that those with trifluorinated phenyl groups exhibited superior anticancer activity compared to their non-fluorinated counterparts. This study specifically noted the importance of fluorination in enhancing metabolic stability and cellular uptake . -

Enzyme Inhibition Studies :

Research has focused on the inhibition of specific enzymes linked to cancer progression. The results indicated that this compound could effectively inhibit certain kinases involved in tumor growth pathways.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Key Features |

|---|---|

| 3-(2,4,6-Trifluorophenyl)azetidine hydrochloride | Different fluorination pattern; altered reactivity |

| 3-(3,4-Difluorophenyl)azetidine hydrochloride | Fewer fluorine atoms; potentially lower binding affinity |

| 3-(3,5-Difluorophenyl)azetidine hydrochloride | Variation in fluorination may influence biological effects |

This table illustrates how variations in fluorination can significantly impact the biological properties and therapeutic potential of azetidine derivatives.

Q & A

Q. Critical Factors :

- Temperature : Elevated temperatures (>70°C) improve substitution efficiency but may degrade sensitive intermediates.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the azetidine nitrogen.

- Protecting groups : Boc or benzyl groups prevent undesired side reactions during substitution .

How does the substitution pattern on the phenyl ring (3,4,5-trifluoro vs. mono-/di-fluoro) affect the compound’s electronic properties and reactivity?

Advanced Research Question

The trifluorophenyl group introduces strong electron-withdrawing effects, which:

- Increase electrophilicity : Enhances reactivity in SNAr reactions compared to mono- or di-fluorinated analogs .

- Modulate solubility : The hydrophobic trifluoromethyl group reduces aqueous solubility but improves lipid membrane permeability .

Basic Research Question

- NMR : NMR is critical for confirming trifluorophenyl substitution (δ ~ -60 to -70 ppm for meta/para F) .

- HPLC-MS : Reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) coupled with high-resolution MS validates purity (>98%) and molecular weight .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. Contradiction Management :

- Discrepancies in NMR integration may arise from residual solvents or rotamers. Use variable-temperature NMR or deuterated solvents to clarify .

What biological targets are hypothesized for this compound, and how can its mechanism of action be experimentally validated?

Advanced Research Question

Hypothesized Targets :

- GPCRs : Structural analogs show affinity for serotonin receptors (e.g., 5-HT₆) due to azetidine’s conformational rigidity .

- Kinases : Trifluorophenyl groups may engage in hydrophobic interactions with ATP-binding pockets .

Q. Validation Methods :

- Surface Plasmon Resonance (SPR) : Direct binding assays to measure affinity (KD).

- Cellular assays : Monitor downstream effects (e.g., cAMP modulation for GPCRs) .

How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Advanced Research Question

Key Modifications :

Basic Research Question

- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact) .

- Ventilation : Use fume hoods due to potential HCl vapor release during salt formation .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

How do solvent polarity and temperature influence the compound’s stability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.